(异丙磺酰)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to "(Isopropylsulphonyl)acetonitrile" often involves complex reactions where acetonitrile plays a critical role either as a solvent or a reactant. For instance, the synthesis of N-phenyl isoquinolone-1-phosphonates showcases acetonitrile's utility in facilitating the Kabachnik-Fields reaction, a multi-component process that yields compounds with significant potential in various chemical applications (Borse et al., 2012).

Molecular Structure Analysis

Studies involving acetonitrile "adducts" provide insights into the complex molecular structures that can form with acetonitrile's involvement. The crystal structures of such adducts reveal dimeric anions and complex cation formations, highlighting the role of acetonitrile in supporting diverse molecular architectures (Crisci & Meyer, 1998).

Chemical Reactions and Properties

The reactivity of acetonitrile-based compounds, including those with sulphonyl groups, is a rich area of study. For example, the nucleophilic substitution reactions of isopropyl arenesulphonates with anilines and benzylamines in acetonitrile demonstrate the compound's versatility and reactive potential under various conditions (Oh et al., 1993).

Physical Properties Analysis

The physical properties of acetonitrile and its derivatives, including solubility, phase behavior, and interactions with other chemicals, are essential for understanding its utility in synthesis and other applications. Research on acetonitrile's role as a solvent and in forming complex molecular structures offers valuable insights into its physical characteristics and how they can be leveraged in chemical synthesis and analysis.

Chemical Properties Analysis

The chemical properties of acetonitrile-related compounds, such as their reactivity, stability, and functional group transformations, are crucial for their application in various chemical syntheses and industrial processes. Studies on the electrochemical behavior and reaction mechanisms involving acetonitrile highlight the intricate dynamics and potential utility of these compounds in advancing chemical research and applications (Cauquis et al., 1981).

科学研究应用

分析化学应用

(异丙磺酰)乙腈通常以其更简单的形式乙腈使用,在分析化学中发挥着至关重要的作用。它主要用作色谱分离中的溶剂,因为它具有有利的特性,例如低粘度和与水的良好混溶性。一个值得注意的应用包括在超/高效液相色谱 (UHPLC/HPLC) 中使用它作为替代洗脱系统,通过使用异丙醇来缓解乙腈短缺。该应用对于开发基于异丙醇的 UPLC 协议以分析复杂混合物(例如 G5 PAMAM 树枝状大分子共轭物)至关重要 (Desai 等,2011)。

电化学应用

在电化学中,(异丙磺酰)乙腈的衍生物已被探索用作碳基超级电容器的电解质。乙腈中的基于鏻的质子离子液体溶液已证明具有与传统水性电解质相当的容量,在 1.5 V 下工作,并且在很宽的温度范围内具有良好的循环能力 (Timperman 等,2011)。该应用展示了乙腈在增强储能设备的性能和能源效率方面的多功能性。

环境研究

乙腈在环境研究中也很重要,特别是在废物处理中。已经研究了在稀水溶液中将乙腈选择性光还原为乙醛作为化学处理的环保替代方案。该过程利用可见光和光敏剂,为废物处理应用中的乙腈降解提供了一种有效的方法 (Provatas 等,2014)。

安全和危害

The safety information for (Isopropylsulphonyl)acetonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes serious eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

作用机制

Target of Action

2-(Isopropylsulfonyl)acetonitrile is a synthetic compound that has been identified as a potential inhibitor of Focal Adhesion Kinase (FAK) . FAK is a protein tyrosine kinase that plays a crucial role in cellular adhesion, migration, proliferation, and survival .

Mode of Action

The compound interferes with FAK-mediated phosphorylation, a process that is essential for the activation of FAK . By inhibiting this process, 2-(Isopropylsulfonyl)acetonitrile can suppress the proliferation of certain types of cells, such as human pancreatic cancer AsPC-1 cells .

Biochemical Pathways

It is known that fak is involved in several signaling pathways, including the pi3k/akt and mapk/erk pathways . By inhibiting FAK, the compound could potentially affect these pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound could have good bioavailability.

Result of Action

The inhibition of FAK by 2-(Isopropylsulfonyl)acetonitrile results in the suppression of cell proliferation . In addition, the compound has been shown to inhibit cell migration and block the cell cycle at the G2/M phase . These effects could potentially be exploited for the treatment of diseases such as cancer.

Action Environment

The action of 2-(Isopropylsulfonyl)acetonitrile can be influenced by various environmental factors. For example, the compound’s solubility can affect its absorption and distribution in the body . Furthermore, factors such as temperature, pH, and the presence of other substances can affect the stability and efficacy of the compound .

属性

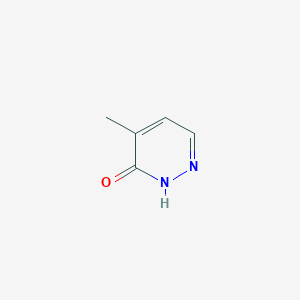

IUPAC Name |

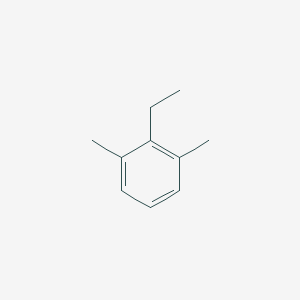

2-propan-2-ylsulfonylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-5(2)9(7,8)4-3-6/h5H,4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJZQCBCJTUWIOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

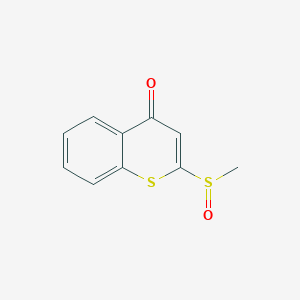

CC(C)S(=O)(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00380995 |

Source

|

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Isopropylsulfonyl)acetonitrile | |

CAS RN |

120069-21-8 |

Source

|

| Record name | (Propane-2-sulfonyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00380995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aS,4S,6S,7aR)-2-Butyl-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B44318.png)

![3-(Trifluoromethyl)pyrido[2,3-b]pyrazine](/img/structure/B44326.png)